Isocyanatomethyl 2-methylprop-2-enoate is a chemical compound with the molecular formula and a molecular weight of 141.12 g/mol. This compound contains both isocyanate and methacrylate functional groups, making it a versatile intermediate in organic synthesis. It is primarily used in the production of polymers and as a reactive agent in various chemical reactions.
Isocyanatomethyl 2-methylprop-2-enoate is commercially available and can be synthesized from methacrylic acid and isocyanatomethyl chloride under controlled conditions, typically using triethylamine as a catalyst in an inert atmosphere to avoid side reactions.
This compound is classified as an isocyanate and an ester, falling under the category of unsaturated compounds due to the presence of the methacrylate group. Isocyanates are known for their reactivity, particularly in forming ureas and urethanes through nucleophilic addition reactions.
The synthesis of Isocyanatomethyl 2-methylprop-2-enoate can be achieved through the following method:
In industrial settings, large-scale reactors are employed for the synthesis process, where methacrylic acid and isocyanatomethyl chloride are combined with stabilizers to prevent premature polymerization. The reaction mixture undergoes purification through distillation to isolate the desired product.
Isocyanatomethyl 2-methylprop-2-enoate has a complex structure characterized by its functional groups:
Isocyanatomethyl 2-methylprop-2-enoate participates in several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for Isocyanatomethyl 2-methylprop-2-enoate involves its reactive functional groups:
The primary targets include nucleophiles like amines and alcohols, while polymerization pathways involve radical mechanisms initiated by suitable catalysts or conditions.
| Property | Value |
|---|---|
| Molecular Formula | C6H7NO3 |
| Molecular Weight | 141.12 g/mol |
| CAS Number | 93956-19-5 |
| IUPAC Name | Isocyanatomethyl 2-methylprop-2-enoate |
| InChI | InChI=1S/C6H7NO3/c1-5(2)6(9)10-4-7-3-8/h1,4H2,2H3 |
| InChI Key | BUEJBAKNYNGFTN-UHFFFAOYSA-N |
| Canonical SMILES | CC(=C)C(=O)OCN=C=O |
Isocyanatomethyl 2-methylprop-2-enoate has diverse applications in various fields:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: